molecular formula C17H18ClNO3 B2830356 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide CAS No. 2034497-56-6

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide

Cat. No.: B2830356
CAS No.: 2034497-56-6
M. Wt: 319.79
InChI Key: NDDOPSFRXYIXAR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. While the specific biological activity and research applications for this precise molecule are an area of ongoing investigation, its structure offers promising avenues for probe development in medicinal chemistry. The compound features a benzamide core, a scaffold recognized in the development of inhibitors for various biological targets . For instance, structurally related benzamide compounds have been investigated as potent inhibitors of the P2X7 receptor, a key player in the NLRP3 inflammasome pathway and interleukin-1 (IL-1) release, which is relevant to inflammatory and autoimmune diseases such as rheumatoid arthritis, osteoarthritis, and asthma . Furthermore, substituted benzamides have been explored as inhibitors of viral proteins, such as the Influenza A virus non-structural protein 1 (NS1), which is critical for viral replication and evasion of the host immune response . The molecular structure of this compound includes a 3-chlorobenzamide group and a complex 2-hydroxy-3-methoxy-2-phenylpropyl substituent on the amide nitrogen. This specific arrangement of chlorine, hydroxy, and methoxy functional groups contributes to the compound's overall polarity, stereochemistry, and potential for hydrogen bonding, which can influence its solubility, bioavailability, and interaction with biological macromolecules. Research into analogous N-(aryl)benzamides indicates that the spatial orientation of substituents can significantly impact molecular conformation and crystal packing, factors that are important in pre-formulation studies . This product is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block or reference standard in early-stage drug discovery. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-22-12-17(21,14-7-3-2-4-8-14)11-19-16(20)13-6-5-9-15(18)10-13/h2-10,21H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDOPSFRXYIXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 2-hydroxy-3-methoxy-2-phenylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound (Target Compound) C₁₈H₁₉ClNO₃ ~332.8 (estimated) - 3-Cl on benzamide
- 2-hydroxy, 3-methoxy, 2-phenylpropyl on amide N
Hypothesized higher polarity due to hydroxy/methoxy groups; potential metal chelation capacity N/A
3-Chloro-N-(2-methylpropyl)benzamide C₁₁H₁₄ClNO 211.69 - 3-Cl on benzamide
- 2-methylpropyl on amide N
Lower logP (2.93); simpler alkyl chain; used in coordination chemistry (e.g., Ni/Cu complexes)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 - 3-Me on benzamide
- 2-hydroxy-1,1-dimethylethyl on amide N
Contains N,O-bidentate directing group; studied for metal-catalyzed C–H functionalization
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide C₁₆H₁₃ClN₃O₃S 362.81 - 3-Cl on benzamide
- Thioamide + furan-carbonyl hydrazine on amide N
Planar structure; forms 1D hydrogen-bonded chains; potential for crystal engineering
2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide C₂₀H₁₅Cl₃F₂NO₃ 477.7 - 2-Cl on benzamide
- Cyclopropylamine + dichlorophenyl/difluoro substituent
Fluorinated agrochemical candidate; optimized for pest control
3-Chloro-N-(3-hydroxyphenyl)benzamide C₁₃H₁₀ClNO₂ 247.68 - 3-Cl on benzamide
- 3-hydroxyphenyl on amide N
Simpler phenolic derivative; potential antioxidant or antimicrobial activity

Key Structural and Functional Comparisons

Substituent Effects on Polarity and Solubility: The target compound’s hydroxy and methoxy groups increase polarity compared to alkyl-substituted analogs like 3-chloro-N-(2-methylpropyl)benzamide (logP = 2.93) . In contrast, fluorinated derivatives (e.g., compound from ) exhibit enhanced lipophilicity and metabolic stability, critical for agrochemical applications.

Coordination Chemistry: The hydroxy and methoxy groups in the target compound may enable metal chelation, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which acts as an N,O-bidentate ligand . Thioamide derivatives (e.g., ) show distinct coordination modes (S and O donors), forming square-planar Ni(II) complexes .

Biological Activity: Fluorinated benzamides (e.g., ) are designed for pesticidal activity, leveraging fluorine’s electronegativity to enhance target binding. Simpler phenolic analogs (e.g., ) may prioritize antioxidant or antimicrobial roles due to their redox-active hydroxy groups.

Crystallographic Behavior :

  • Thioamide derivatives () exhibit planar molecular conformations stabilized by intramolecular hydrogen bonds (N–H···O), contrasting with the bulkier target compound’s likely steric hindrance.

Biological Activity

3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide is an organic compound classified as a benzamide, characterized by its unique structural features, including a chloro group and a complex side chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClNO3C_{17}H_{18}ClNO_3, with a molecular weight of 319.78 g/mol. Its IUPAC name reflects its complex structure, which includes both methoxy and phenyl groups that may influence its biological activity.

PropertyValue
Molecular Formula C₁₇H₁₈ClN O₃
Molecular Weight 319.78 g/mol
IUPAC Name This compound
CAS Number 2034497-56-6

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions may modulate signaling pathways critical for cellular functions, potentially leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer properties. The specific mechanisms by which this compound exerts these effects remain under investigation, but preliminary studies suggest that it may inhibit cell proliferation or induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a recent study, derivatives of benzamides were tested for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound demonstrated significant cytotoxic effects, suggesting that this compound could be a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide Lacks methoxy groupModerate antimicrobial activity
3-chloro-N-(2-hydroxy-3-methoxypropyl)benzamide Lacks phenyl groupReduced cytotoxicity
3-chloro-N-(2-hydroxy-2-phenylpropyl)acetamide Acetamide core instead of benzamideLimited biological activity

The presence of both methoxy and phenyl groups in this compound is thought to enhance its interaction with biological targets, potentially leading to improved efficacy compared to its analogs.

Medicinal Chemistry

The compound is being explored as a potential drug candidate for various diseases, particularly in the fields of oncology and infectious diseases. Its unique structure may allow for the development of novel therapeutic agents.

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from 3-chlorobenzoyl chloride and employing amine coupling reactions under controlled conditions. The purification process often includes recrystallization or chromatography to ensure high purity for biological testing.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3-chlorobenzoyl chloride and the amino alcohol intermediate (2-hydroxy-3-methoxy-2-phenylpropylamine). Triethylamine or pyridine is used as a base to neutralize HCl generated during the reaction. Key variables include:
  • Temperature : Room temperature or mild heating (~40–60°C) to avoid decomposition of the hydroxyl and methoxy groups.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    Contaminants like unreacted starting materials or hydrolyzed byproducts (e.g., 3-chlorobenzoic acid) must be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the benzamide carbonyl (δ ~165–170 ppm), methoxy group (δ ~3.3–3.5 ppm), and hydroxyl proton (δ ~5.0 ppm, broad). NOESY can resolve stereochemical ambiguities in the propyl chain.
  • IR : Stretching frequencies for amide (C=O at ~1650 cm⁻¹), hydroxyl (O-H at ~3300 cm⁻¹), and aromatic C-Cl (750–550 cm⁻¹).
  • HPLC-MS : Retention time and m/z ([M+H]⁺ ~362.8) verify purity and molecular weight.
    Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize reaction conditions or predict biological activity?

  • Methodological Answer :
  • Reaction Optimization : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., nucleophilic attack during amide bond formation). Solvent effects are modeled using COSMO-RS.
  • Biological Prediction : Molecular docking (AutoDock Vina) screens against targets like kinases or GPCRs. The chloro and methoxy groups enhance hydrophobic interactions, while the hydroxyl group may form hydrogen bonds. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).
  • Structural Analogues : Compare activity with derivatives lacking the hydroxyl or methoxy group (e.g., 3-chloro-N-(2-phenylpropyl)benzamide) to identify critical pharmacophores.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity independent of enzymatic activity .

Q. What strategies enhance solubility and bioavailability for in vivo studies without compromising activity?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins or PEG-400 in aqueous formulations.
  • Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate prodrugs) to improve membrane permeability. Hydrolysis in vivo regenerates the active compound.
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility .

Research Design Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with varied substituents on the benzamide (e.g., 4-Cl, 2-F) and the phenylpropyl chain (e.g., hydroxyl → methoxy).
  • Assay Selection : Prioritize high-throughput screening (HTS) for broad target coverage, followed by SPR for binding kinetics.
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

  • Methodological Answer :
  • Hydrolysis : The amide bond is stable at pH 7.4 but hydrolyzes in acidic environments (e.g., lysosomes). Use accelerated stability testing (40°C/75% RH) to model degradation.
  • Oxidation : The methoxy group is oxidation-resistant, but the hydroxyl group may require antioxidants (e.g., ascorbic acid) in formulations .

Q. What are the limitations of current scale-up protocols for this compound?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Batch processes risk exothermic runaway during amide coupling; flow systems improve heat dissipation.
  • Cost of Amino Alcohol : The chiral 2-hydroxy-3-methoxy-2-phenylpropylamine requires asymmetric synthesis (e.g., enzymatic resolution), increasing production costs.
  • Waste Management : Chlorinated byproducts necessitate specialized disposal .

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